molecular formula C11H15NO4 B141003 N,3,5-Trimethoxy-N-methylbenzamide CAS No. 155586-39-3

N,3,5-Trimethoxy-N-methylbenzamide

Cat. No.: B141003
CAS No.: 155586-39-3
M. Wt: 225.24 g/mol
InChI Key: CDQFXAYXZSDNAW-UHFFFAOYSA-N
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Description

N,3,5-Trimethoxy-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as TMA-6 and belongs to the family of phenethylamines. TMA-6 has been synthesized using various methods, and the scientific community has been exploring its potential applications in research.

Scientific Research Applications

  • Structural Analysis and Chemical Properties :

    • The study of structural properties and unusual C–H···π interactions in the structure of related compounds like 3,4,5-Trimethoxy-N-p-tolylbenzamide was discussed in a paper by Saeed and Simpson (2012), which provides insights into the molecular structure and potential chemical behaviors of N,3,5-Trimethoxy-N-methylbenzamide (Saeed & Simpson, 2012).
  • Thermal Stability Studies :

    • Research on the thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, offers insights into the stability and safe handling of this compound. This was explored in a paper by Cong and Cheng (2021), which used dynamic DSC curves to predict thermal stability (Cong & Cheng, 2021).
  • Potential Anticancer Properties :

    • A study by Szekeres et al. (2004) on Trimidox, a related compound, revealed its potential as an inhibitor of ribonucleotide reductase, suggesting similar compounds, like this compound, may have implications in cancer chemotherapy (Szekeres et al., 2004).
  • Application in Drug Discovery :

    • The study of N-methylbenzamide derivatives, as seen in the work by Kilburn et al. (2013), explores their role as inhibitors in pharmaceutical research, potentially relevant for understanding the applications of this compound in drug discovery (Kilburn et al., 2013).
  • Synthesis and Chemical Reactions :

    • The synthesis of related compounds, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, provides insight into the synthetic routes that could be applicable to this compound. This was detailed in a study by Al Mamari and Al Lawati (2019), highlighting the methodologies and reactions involved (Al Mamari & Al Lawati, 2019).
  • Potential in Biomedical Applications :

    • Research on compounds like Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene, as explored by Yang et al. (2009), demonstrates the role of similar structures in biomedical applications, such as inhibiting cancer cell invasion (Yang et al., 2009).

Properties

IUPAC Name

N,3,5-trimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-9(14-2)7-10(6-8)15-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQFXAYXZSDNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455846
Record name N,3,5-Trimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155586-39-3
Record name N,3,5-Trimethoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155586-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3,5-Trimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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